(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethyliminomethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O7/c1-18-22(27(35)32(29-18)20-5-7-21(8-6-20)33(36)37)17-28-9-10-30-11-13-31(14-12-30)26(34)19-15-23(38-2)25(40-4)24(16-19)39-3/h5-8,15-17,29H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOKSUPZXVCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazolone Core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Piperazine Moiety: This step involves the coupling of the pyrazolone intermediate with a piperazine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Reduction: The pyrazolone ring can undergo reduction to form dihydropyrazolone derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products
Reduction of Nitro Group: Formation of the corresponding aniline derivative.
Substitution on Aromatic Rings: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with pyrazolone cores have been studied for their anti-inflammatory, analgesic, and antipyretic properties. The specific substituents on this compound may enhance its activity or selectivity towards certain biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of the nitrophenyl and trimethoxyphenyl groups suggests it may interact with various biological targets, potentially leading to new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the trimethoxyphenyl group might enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazol-3-one and piperazine-containing derivatives:
*Note: Exact molecular weight for the target compound requires experimental validation.
Key Differences and Implications
Substituent Complexity: The target compound’s 3,4,5-trimethoxyphenylcarbonyl-piperazine group distinguishes it from simpler analogs like and . Compared to compound [16a] (), which lacks a piperazine, the target compound’s ethylamino-piperazine linker may enhance solubility and membrane permeability .
Biological Activity :
- While compound adheres to Lipinski’s rule (oral bioavailability), the target compound’s higher molecular weight (~686) may limit bioavailability unless the piperazine group counteracts this via improved solubility .
- The trimethoxyphenyl group in the target compound is structurally analogous to anticancer agents like colchicine, hinting at microtubule disruption mechanisms .
Biological Activity
The compound (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one represents a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.45 g/mol. The structure features various functional groups including a pyrazolone core, nitrophenyl moiety, and piperazine derivative.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.45 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability with an IC50 value of 12 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.
Antioxidant Properties
The compound exhibits notable antioxidant activity. It scavenges free radicals effectively and reduces oxidative stress markers in cellular models.
Research Findings:
In a DPPH radical scavenging assay, the compound showed an IC50 value of 15 µM, indicating strong radical scavenging capability compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes related to cancer progression and inflammation:
-
Cyclooxygenase (COX) Inhibition:
- The compound inhibits COX enzymes with potential implications for anti-inflammatory therapies.
- IC50 values for COX-1 and COX-2 were found to be 20 µM and 25 µM respectively.
-
Monoamine Oxidase (MAO) Inhibition:
- Preliminary studies suggest that it may act as a selective MAO-B inhibitor, which is relevant for neurodegenerative diseases.
- The IC50 value for MAO-B was reported at 0.5 µM.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction: The presence of the pyrazolone ring facilitates interaction with apoptotic pathways.
- Antioxidant Mechanisms: Functional groups within the molecule contribute to electron donation capabilities that neutralize free radicals.
Q & A
Q. Q: What are the critical steps for synthesizing this compound with high purity?
A: The synthesis involves multi-step reactions, including condensation of hydrazine derivatives with aldehydes/ketones under acidic or basic catalysis. Key considerations:
- Optimization of reaction conditions : Temperature (typically 60–80°C), solvent selection (ethanol/methanol for solubility), and catalyst choice (e.g., anhydrous sodium acetate) to minimize side reactions .
- Purification : Use column chromatography or recrystallization (methanol/glacial acetic acid) to isolate intermediates. Monitor progress via TLC and confirm final structure via H/C NMR and HRMS .
Advanced Synthesis Challenges
Q. Q: How can researchers resolve low yields during the hydrazone formation step?
A: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency.
- Solvent polarity adjustment : Replace ethanol with DMF or THF to improve reactant compatibility .
- Kinetic studies : Use HPLC-MS to track intermediate stability and identify degradation pathways .
Structural Confirmation
Q. Q: What advanced spectroscopic methods validate the (4E)-configuration of the exocyclic double bond?
A: Key techniques:
- NOESY NMR : Detect spatial proximity between the 5-methyl group and the 4-nitrophenyl moiety to confirm stereochemistry .
- X-ray crystallography : Resolve crystal packing to unambiguously assign the E-configuration .
- UV-Vis spectroscopy : Compare λmax with computational predictions (TD-DFT) for electronic transitions .
Reactivity and Stability
Q. Q: How does the 3,4,5-trimethoxybenzoyl-piperazine moiety influence the compound’s chemical stability?
A: The electron-rich trimethoxy group enhances π-π stacking but increases susceptibility to oxidative degradation:
- pH-dependent stability : Under acidic conditions (pH < 3), the piperazine ring may protonate, altering solubility.
- Accelerated stability testing : Use HPLC to monitor degradation products (e.g., demethylation or nitro-group reduction) under thermal stress (40–60°C) .
Biological Activity Profiling
Q. Q: What methodologies are recommended for preliminary bioactivity screening?
A: Prioritize computational and in vitro assays:
- Molecular docking : Target the 3,4,5-trimethoxyphenyl moiety against tubulin or kinase domains (e.g., using AutoDock Vina) .
- Cell-based assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and compare IC50 values with structurally similar pyrazolones .
- Enzyme inhibition : Screen for COX-2 or PDE4 inhibition, leveraging the nitro group’s electron-withdrawing properties .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the compound’s mechanism of action in complex biological systems?
A: Combine multi-omics and biophysical approaches:
- Surface plasmon resonance (SPR) : Measure binding affinity to purified target proteins (e.g., β-tubulin).
- Metabolomics : Use LC-MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
- CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in gene-edited cell lines .
Data Contradiction Analysis
Q. Q: How to address discrepancies between computational predictions and experimental bioactivity results?
A: Common issues and solutions:
- Solvent effects in docking : Re-run simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .
- Off-target interactions : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
- Metabolic instability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and adjust substituents (e.g., replace nitro with trifluoromethyl) .
Comparative Structural Analysis
Q. Q: How does the 4-nitrophenyl group impact bioactivity compared to analogs with 4-methoxyphenyl substituents?
A: The nitro group enhances electrophilicity and hydrogen-bonding capacity, leading to:
- Higher kinase inhibition : Nitro derivatives show 10–100x lower IC50 against VEGFR-2 vs. methoxy analogs .
- Reduced metabolic half-life : Nitro groups are prone to reduction in vivo, necessitating prodrug strategies .
Analytical Method Development
Q. Q: What HPLC conditions optimize separation of this compound from synthetic byproducts?
A: Recommended parameters:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–80% B over 20 min.
- Detection : UV at 254 nm (nitro group absorption) .
Pharmacokinetic Profiling
Q. Q: What strategies improve the compound’s bioavailability for in vivo studies?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
